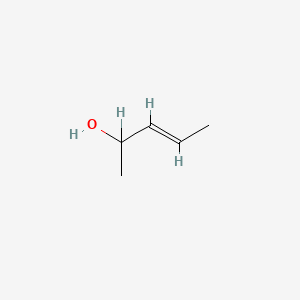

3-Penten-2-ol, predominantly trans

Description

Significance of Allylic Alcohols with Defined Stereochemistry in Organic Synthesis

Allylic alcohols with well-defined stereochemistry are highly prized building blocks in organic synthesis due to their versatility in creating complex molecules with specific three-dimensional arrangements. researchgate.net The hydroxyl group can direct the stereochemical outcome of reactions on the adjacent double bond, and both the hydroxyl and the alkene functionalities can be transformed into a wide range of other functional groups.

The strategic importance of stereodefined allylic alcohols is evident in their application in the synthesis of natural products and pharmaceuticals. pnas.orgwikipedia.org Catalytic asymmetric methods, such as the Sharpless-Katsuki epoxidation, provide a powerful means to access enantiomerically enriched epoxy alcohols from allylic alcohols. pnas.orgwikipedia.org This reaction is renowned for its predictability and high enantioselectivity. mdpi.com

Furthermore, allylic alcohols are key precursors for the synthesis of other important chiral molecules. For instance, they can be converted into stereodefined trisubstituted alkenes, a transformation that is complementary to the well-known Claisen rearrangement. nih.gov The development of catalytic asymmetric methods for the synthesis of chiral allylic esters from prochiral allylic alcohols further underscores their importance. nih.gov The ability to control the stereochemistry at the allylic position is crucial for the construction of intricate molecular architectures with desired biological activities.

Overview of (E)-3-Penten-2-ol as a Model Compound in Mechanistic Studies

The relatively simple and well-defined structure of (E)-3-penten-2-ol makes it an excellent model substrate for studying the mechanisms of various organic reactions. By using this compound, chemists can gain fundamental insights into reaction pathways, stereoselectivity, and the influence of catalysts.

One notable example is its use in studying the Simmons-Smith cyclopropanation reaction. This reaction involves the conversion of an alkene to a cyclopropane (B1198618) using a carbenoid reagent. The hydroxyl group of an allylic alcohol like (E)-3-penten-2-ol can direct the cyclopropanation to occur on the same face of the double bond, a phenomenon that has been a subject of mechanistic investigation. organic-chemistry.orgchemistrylearner.com Theoretical studies on the cyclopropanation of allylic alcohols with aluminum carbenoids have also contributed to understanding the directing effects. researchgate.net

The palladium-catalyzed reactions of allylic alcohols are another area where (E)-3-penten-2-ol can serve as a model. Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide range of C-C and C-heteroatom bond formations. libretexts.orgresearchgate.net Studies on the palladium(II)-catalyzed isomerization and exchange reactions of related fluorinated pentenols provide insights into the fundamental steps of these catalytic cycles. acs.org

Contemporary Research Landscape for (E)-3-Penten-2-ol

Current research continues to explore the synthetic utility of (E)-3-penten-2-ol and related allylic alcohols. Efforts are focused on developing new catalytic systems that are more efficient, selective, and environmentally friendly.

Recent advancements include the manganese-catalyzed cyclopropanation of allylic alcohols, which offers an alternative to traditional methods that may use hazardous reagents. nih.gov The use of free allylic alcohols as alkylating agents in catalytic asymmetric allylic alkylation represents a move towards more sustainable synthetic methodologies by minimizing waste. nih.gov

The synthesis of (E)-3-penten-2-ol and its derivatives also remains an active area of research. A common laboratory synthesis involves the reaction of trans-crotonaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide. orgsyn.orgchemicalbook.com Additionally, derivatives of 3-penten-2-ol (B74221) with various metals like germanium, boron, aluminum, and titanium have been synthesized and characterized. tandfonline.com Ruthenium-catalyzed hydrogen auto-transfer reactions have also been developed for the conversion of primary alcohols to allylic alcohols, showcasing innovative approaches to their synthesis. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-pent-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3-6H,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYMQFMQRRNLCY-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316091 | |

| Record name | (3E)-3-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Penten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.01 [mmHg] | |

| Record name | 3-Penten-2-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3899-34-1, 1569-50-2 | |

| Record name | (3E)-3-Penten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3899-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-2-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-3-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Penten-2-ol, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for E 3 Penten 2 Ol and Its Stereoisomers

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of 3-penten-2-ol (B74221) necessitates methodologies that can precisely control the geometry of the carbon-carbon double bond and the chirality of the alcohol center. Key strategies involve the addition of organometallic reagents to unsaturated precursors and the application of biocatalysis for selective transformations.

Grignard Reagent Additions to α,β-Unsaturated Aldehydes: Controlling trans-Stereochemistry

The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to 3-penten-2-ol from crotonaldehyde (B89634). orgsyn.orgyoutube.comyoutube.com This reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon of an aldehyde or ketone. youtube.comlibretexts.org For α,β-unsaturated aldehydes like crotonaldehyde, Grignard reagents, being strong, "hard" nucleophiles, overwhelmingly favor direct 1,2-addition to the carbonyl carbon over 1,4-conjugate addition to the β-carbon. libretexts.org This inherent selectivity is crucial for synthesizing the desired allylic alcohol.

A well-established method for preparing 3-penten-2-ol involves the reaction of crotonaldehyde with a methylmagnesium halide, such as methylmagnesium bromide or chloride. orgsyn.org The reaction is typically conducted in an anhydrous ether solvent, like diethyl ether, which is essential for stabilizing the Grignard reagent. libretexts.org In this process, the nucleophilic carbon of the methylmagnesium reagent attacks the electrophilic carbonyl carbon of crotonaldehyde. youtube.com A subsequent workup with an aqueous acid or a saturated ammonium (B1175870) chloride solution neutralizes the intermediate magnesium alkoxide to yield the final alcohol product. orgsyn.orglibretexts.org The use of the trans isomer of crotonaldehyde as the starting material directly leads to the formation of (E)-3-penten-2-ol, as the geometry of the double bond is typically retained during the reaction.

Table 1: Reaction Components for Grignard Synthesis of 3-Penten-2-ol

| Component | Role | Typical Reagent/Solvent |

|---|---|---|

| Magnesium | Metal | Magnesium turnings |

| Methyl Halide | Alkyl Source | Methyl bromide or Methyl chloride |

| Crotonaldehyde | Carbonyl Substrate | (E)-Crotonaldehyde |

| Ether | Solvent | Anhydrous Diethyl Ether or THF |

This table summarizes the typical components used in the Grignard synthesis of 3-penten-2-ol.

To maximize the yield and selectivity for the desired (E)-3-penten-2-ol, several reaction parameters must be carefully controlled. The reaction is highly exothermic, and maintaining a low temperature (typically below 10°C) through cooling is critical to prevent side reactions. orgsyn.org The Grignard reagent is added dropwise to the solution of crotonaldehyde to maintain this temperature control and to ensure that the 1,2-addition pathway remains dominant. orgsyn.org Everything must be conducted under anhydrous (perfectly dry) conditions, as Grignard reagents are strong bases that react readily with water, which would quench the reagent and reduce the product yield. libretexts.org The choice of a suitable ether solvent is also critical, as lone pair electrons from two ether molecules form a complex with the magnesium, which stabilizes the reagent and enhances its reactivity. libretexts.org By starting with high-purity (E)-crotonaldehyde and carefully controlling these conditions, the synthesis can afford high yields (often in the range of 81-86%) of the predominantly trans product.

Chemoenzymatic and Microbial Reduction Strategies

Biocatalysis has emerged as a powerful tool for producing chiral compounds due to the remarkable chemo-, regio-, and stereoselectivity of enzymes. nih.gov For producing specific enantiomers of 3-penten-2-ol, chemoenzymatic and microbial methods offer significant advantages over traditional chemical synthesis. These strategies can involve either the resolution of a racemic mixture or the direct asymmetric reduction of a prochiral ketone.

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. mdpi.com In this process, an enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting or unreacted enantiomer. mdpi.com Lipases are commonly employed for the kinetic resolution of racemic alcohols via enantioselective acylation. nih.govmdpi.com

For racemic (E)-3-penten-2-ol, a lipase (B570770) such as Candida rugosa lipase (CRL) or Pseudomonas cepacia lipase (PSL-C) could be used to selectively acylate one of the alcohol's enantiomers using an acyl donor like vinyl acetate (B1210297). nih.govnih.gov This would result in a mixture of an enantioenriched allylic acetate and the remaining unreacted, enantioenriched (E)-3-penten-2-ol, which can then be separated. The efficiency of the resolution is determined by the enzyme's enantioselectivity (E-value). nih.gov Studies on analogous racemic diols have shown that lipases like PSL-C can provide good enantioselectivity, demonstrating the viability of this approach. nih.gov

Table 2: Lipase-Catalyzed Kinetic Resolution of a Racemic Diol Analogue

| Lipase Catalyst | Conversion (%) | Enantiomeric Excess (ee %) | Enantioselectivity (E-value) |

|---|---|---|---|

| PSL-C | 32 | 86 | Moderate |

| CalA | 47 | - | Good (30) |

| PSF | 41 | - | Low (<10) |

Data adapted from a study on the kinetic resolution of racemic ethyl 2,3-dihydroxy-2-phenylpropanoate, illustrating the variable effectiveness of different lipases. nih.gov

Whole-cell microbial reductions provide an alternative and powerful route for generating enantiomerically pure alcohols. This technique uses microorganisms to reduce a prochiral ketone to a specific chiral alcohol. For the synthesis of an enantiopure stereoisomer of 3-penten-2-ol, one would start with the corresponding α,β-unsaturated ketone, 3-penten-2-one (B1195949).

A notable example of this approach is the highly enantioselective 1,2-reduction of prochiral α,β-unsaturated ketones to (R)-allylic alcohols using the yeast Candida chilensis. monash.edunih.gov Through careful optimization of the bioconversion process, yields can be dramatically improved from an initial 10% to as high as 90%, with excellent enantiomeric excess (>95%). monash.edunih.gov

Table 3: Optimization of Microbial Reduction Using Candida chilensis

| Parameter | Condition | Impact on Process |

|---|---|---|

| Initial Yield | - | 10% |

| Optimized Yield | - | 90% |

| Enantiomeric Excess | - | >95% |

| Key Factors | Fermentation media, pH, temperature, substrate concentration | Minimized competing enzymes, controlled cell morphology, increased yield |

This table summarizes the results from a pilot-scale process for the enantioselective reduction of an α,β-unsaturated ketone using C. chilensis, highlighting the power of process optimization. monash.edunih.gov

Key challenges in such processes include the presence of multiple enzymes that may produce undesired byproducts, such as saturated ketones or alcohols. monash.edunih.gov However, by controlling reaction parameters like pH, temperature, substrate concentration, and biomass level, the activity of these competing enzymes can be minimized to less than 5%. monash.edunih.gov This whole-cell approach represents a scalable and effective alternative to chemical reduction routes for synthesizing valuable chiral allylic alcohols. monash.edunih.gov

Palladium-Catalyzed Asymmetric Synthesis and Chirality Transfer

The development of stereoselective synthetic methods is crucial for accessing specific isomers of chiral molecules like 3-penten-2-ol. Palladium catalysis has emerged as a powerful tool for the asymmetric synthesis of allylic alcohols and their derivatives.

Palladium(II) catalysts, in combination with chiral ligands, facilitate the enantioselective synthesis of chiral allylic compounds. nih.govnih.gov These catalytic systems can form a variety of carbon-carbon and carbon-heteroatom bonds with high levels of enantioselectivity and under mild reaction conditions. nih.govacs.org The versatility of this approach allows for the use of diverse nucleophiles, making it a cornerstone of modern asymmetric synthesis. acs.org

The choice of the chiral auxiliary or ligand is critical for inducing enantioselectivity. researchgate.net Chiral phosphinooxazoline ligands, for instance, have proven highly effective in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net Similarly, chiral ferrocenylphosphine ligands have been successfully employed for the asymmetric allylic amination of 1,3-disubstituted propenyl substrates, yielding products with high enantiomeric excess. researchgate.net Another class of effective ligands are monophosphoramidites, which can induce high enantioselectivities in the palladium-catalyzed allylic dearomatization of indoles. nih.gov

Research has shown that the combination of a palladium catalyst, a chiral ligand such as a binaphthol-based phosphoramidite, and a chiral Brønsted acid can effectively catalyze the allylic amination of unactivated allylic alcohols. acs.org This cooperative catalysis approach can lead to high yields and enantioselectivities for a range of allylic amines. acs.org

Below is a table summarizing various chiral ligands used in palladium-catalyzed asymmetric synthesis and their reported performance.

| Chiral Ligand/Auxiliary | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (Sp,R)-COP-OAc | Allylic Aryl Etherification | (Z)-2-alkene-1-ols | 90-98% | nih.gov |

| (Rax,S,S)-L11 (Monophosphoramidite) | Allylic Amination | Hydroxy-containing allylic carbonates | up to 90% | nih.gov |

| (S,S)-Cy-DIOP | Allylic Alkylation | N-allyl imines | High | rsc.org |

| Chiral Ferrocenylphosphine | Allylic Amination | 1,3-disubstituted propenyl substrates | up to >97% | researchgate.net |

This table presents a selection of examples and is not exhaustive.

Chirality transfer is a phenomenon where the stereochemistry of a chiral starting material influences the stereochemistry of the product. In the context of palladium-catalyzed reactions, this can be a powerful strategy for synthesizing optically active molecules.

One notable example is the palladium(II)-catalyzed dicarboxymethylation of chiral allylic alcohols, which can afford optically active diesters with three contiguous chiral centers. luc.edu This demonstrates that the inherent chirality of the allylic alcohol can be effectively transferred to the product.

In the realm of kinetic resolution, palladium catalysts are used for the asymmetric oxidation of secondary alcohols. nih.gov This process involves the selective oxidation of one enantiomer of a racemic alcohol, leaving the other enantiomer in high enantiomeric excess. nih.gov The effectiveness of this resolution is influenced by the palladium complex and the chiral ligand used. For instance, the use of (-)-sparteine (B7772259) as a chiral diamine ligand with a palladium(II) source has been shown to resolve a wide range of secondary alcohols. nih.gov The counterion of the palladium catalyst also plays a significant role, with studies indicating that certain counterions can lead to a more active oxidation catalyst. nih.gov

The mechanism of these oxidations often involves a β-hydride elimination step. The geometry of the palladium complex, which is influenced by the chiral ligand, can affect the energy barrier of this step and thus the rate and selectivity of the oxidation. nih.gov

Stereocatalytic Dehydration of Polyalcohols

The dehydration of polyalcohols presents a direct route to unsaturated alcohols like 3-penten-2-ol. The use of solid acid or base catalysts can promote this transformation with varying degrees of selectivity.

Cerium(IV) oxide (CeO₂) has been identified as an effective catalyst for the dehydration of diols to produce unsaturated alcohols. acs.orgresearchgate.net Specifically, in the dehydration of 2,4-pentanediol (B147393), CeO₂ can selectively yield unsaturated alcohol products. researchgate.net Studies have shown that 1,3-diols, such as 2,4-pentanediol, are more reactive than other diols and monoalcohols over a CeO₂ catalyst. researchgate.net At a reaction temperature of 325°C, the dehydration of 2,4-pentanediol selectively produces unsaturated alcohols. researchgate.net The redox nature of the Ce⁴⁺/Ce³⁺ couple is speculated to play a role in the dehydration of 1,3-diols. researchgate.net

The reaction pathway for the dehydration of alcohols can proceed via E1, E2, or E1cB mechanisms, depending on the catalyst's surface acidity/basicity and the reaction conditions. researchgate.net When a basic oxide like CeO₂ is used, the initial step is often the abstraction of a proton from the alcohol. researchgate.net

The stereoselectivity of the dehydration reaction is significantly influenced by the structure and active sites of the catalyst. nih.govrsc.org For CeO₂-based catalysts, factors such as particle size, crystallinity, and the preferentially exposed crystal facets can impact the catalyst's activity and selectivity. acs.orgcjcatal.com

Research on the dehydration of 1,4-butanediol (B3395766) over CeO₂ with different morphologies has shown that a well-crystallized structure with preferentially exposed (111) facets exhibits higher activity and selectivity. cjcatal.com In the dehydration of various alkanediols, it has been observed that large oxide particles with good crystallinity favor the formation of unsaturated alcohols, whereas small particles with poor crystallinity can lead to dehydrogenation byproducts. acs.org

The geometry of the catalyst surface, including the distance between rare earth cations, also plays a role in the reactivity of the alkanediol. acs.org Theoretical and experimental studies on alcohol dehydration over metal oxides like TiO₂, ZrO₂, and γ-Al₂O₃ indicate that the reaction often occurs through an E2-elimination mechanism involving surface oxygen and/or hydroxyl groups. rsc.org The basicity of the surface oxygens is crucial for the elimination of beta-hydrogens from the alcohol. rsc.org This highlights the importance of surface hydroxyl groups as active centers in Lewis-acid catalyzed dehydration reactions. rsc.org

The following table summarizes the effect of catalyst properties on dehydration reactions.

| Catalyst Property | Influence on Dehydration Reaction | Reference |

| CeO₂ Particle Size | Large particles with good crystallinity enhance selectivity towards unsaturated alcohols. | acs.org |

| CeO₂ Crystallinity | Well-crystallized structures lead to higher activity and selectivity. | cjcatal.com |

| CeO₂ Exposed Facets | Preferential exposure of (111) facets can improve catalytic performance. | cjcatal.com |

| Surface Basicity | Important for the elimination of beta-hydrogens from the alcohol in an E2 mechanism. | rsc.org |

| Surface OH Groups | Can act as active centers for the elimination of beta-hydrogens. | rsc.org |

Green Chemistry Principles in (E)-3-Penten-2-ol Synthesis

The synthesis of (E)-3-penten-2-ol can be evaluated through the lens of the twelve principles of green chemistry, which aim to design chemical processes that are safer for human health and the environment. msu.eduresearchgate.net

Key principles relevant to the synthesis of (E)-3-penten-2-ol include:

Prevention: It is better to prevent waste than to treat it after it has been created. msu.edu Catalytic methods, such as those described above, are inherently waste-preventing as the catalyst can be used in small amounts and often recycled.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The dehydration of 2,4-pentanediol to 3-penten-2-ol is an example of a reaction with high atom economy, as the only byproduct is water.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. researchgate.net The use of CeO₂ as a solid catalyst avoids the need for corrosive and hazardous liquid acids that are sometimes used in dehydration reactions. osti.gov

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible. researchgate.net Vapor-phase dehydration reactions, for example, can eliminate the need for solvents.

Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. msu.edu Catalytic reactions often proceed at lower temperatures and pressures than stoichiometric reactions, thus saving energy.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. msu.edu If 2,4-pentanediol can be derived from biomass, its conversion to 3-penten-2-ol would align with this principle.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. msu.edu Both the palladium-catalyzed and CeO₂-catalyzed methods discussed are examples of this principle in action.

The application of these principles can lead to more sustainable and environmentally friendly routes for the production of (E)-3-penten-2-ol.

Sustainable Catalysis for Efficient Production

The development of sustainable catalytic processes is crucial for minimizing environmental impact and improving economic viability. For the synthesis of (E)-3-penten-2-ol, this involves the use of catalysts that are highly efficient, selective, recyclable, and operate under mild conditions. Key strategies include biocatalysis and heterogeneous catalysis for the reduction of the precursor, (E)-3-penten-2-one.

Biocatalysis: Enzymes offer a green alternative to traditional metal catalysts, often providing exceptional stereoselectivity under mild aqueous conditions. The reduction of α,β-unsaturated ketones can be achieved in a two-step enzymatic process involving an ene-reductase (ER) and an alcohol dehydrogenase (ADH). acs.org

Ene-reductases (ERs) catalyze the stereospecific reduction of the carbon-carbon double bond of the enone.

Alcohol dehydrogenases (ADHs) then facilitate the highly enantioselective reduction of the resulting saturated ketone to the desired chiral alcohol. acs.org

This multienzymatic approach allows for the production of compounds with high stereochemical purity. For instance, the reduction of sterically demanding cyclic enones using this method has yielded products with excellent diastereomeric and enantiomeric excess. acs.org Lipases, such as those from Candida antarctica (CALB), are also employed in dynamic kinetic resolution (DKR) processes, where they can enantioselectively acylate a racemic alcohol, allowing for the isolation of a single enantiomer. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts are favored in industrial settings because they exist in a different phase from the reactants, simplifying separation, recovery, and recycling. For the synthesis of (E)-3-penten-2-ol, catalytic transfer hydrogenation is a prominent sustainable method. This process uses a stable hydrogen donor, like isopropanol (B130326) or formates, in place of high-pressure hydrogen gas, enhancing operational safety. rsc.orgthieme-connect.de

Ruthenium complexes, such as RuHCl(CO)(PPh₃)₃, have demonstrated high chemoselectivity in the transfer hydrogenation of α,β-unsaturated ketones, selectively reducing the C=C double bond to yield saturated ketones. thieme-connect.de For the subsequent reduction of the ketone to the alcohol, catalysts like palladium on carbon (Pd/C) are effective. rsc.org The development of these recyclable catalysts is a significant step towards greener chemical manufacturing. mdpi.com

| Catalytic System | Reaction Type | Substrate Example | Key Findings |

| Ene-reductase (ER) + Alcohol Dehydrogenase (ADH) | Biocatalytic Reduction | α-Halo β-alkyl tetrasubstituted cyclic enones | Produces halohydrins with three contiguous stereogenic centers in good yield and high stereoselectivity. acs.org |

| Lipase from Candida antarctica (CALB) | Dynamic Kinetic Resolution (DKR) | Racemic allylic alcohols | Yields optically active allylic alcohols (93% to >99% ee) with minimal side reactions. researchgate.net |

| RuHCl(CO)(PPh₃)₃ / 2-propanol | Transfer Hydrogenation | α,β-Unsaturated ketones (e.g., 2-cyclohexen-1-one) | Highly chemoselective reduction of the C=C bond to produce saturated ketones in good to excellent yields. thieme-connect.de |

| Palladium on Carbon (Pd/C) / Formate | Transfer Hydrogenation | Benzonitrile | Demonstrates a safe and sustainable source of hydrogen for continuous flow processes. rsc.org |

Continuous Reactor Systems for Enhanced Efficiency

Shifting from traditional batch manufacturing to continuous flow processes represents a significant intensification in chemical production. Continuous reactors, such as packed bed reactors (PBRs) and continuous stirred-tank reactors (CSTRs), offer superior heat and mass transfer, precise control over reaction parameters, enhanced safety, and often higher yields and purity. rsc.orgresearchgate.net

While direct studies on the continuous production of (E)-3-penten-2-ol are not prevalent, extensive research on its close structural analog, 3-methyl-3-penten-2-one (B7765926) (3M3P), provides a robust model for the potential benefits. The synthesis of 3M3P, an intermediate for fragrances, has been successfully transitioned from batch reactors to continuous systems using a fixed bed reactor (FBR) and a reactive distillation column (RDC). epa.gov

Fixed Bed Reactors (FBRs): In an FBR, a solid catalyst is packed into a column, and liquid reactants are passed through it. This setup is ideal for the heterogeneous catalytic reactions used to synthesize enones and their subsequent reduction to alcohols. The continuous nature of the FBR simplifies catalyst handling and allows for long, stable production runs. epa.gov

Reactive Distillation Columns (RDCs): Reactive distillation combines chemical reaction and product separation into a single unit. This integration is highly efficient, as products are continuously removed from the reaction zone as they are formed. This prevents degradation and side reactions, leading to higher yields and purity. For the synthesis of the analog 3M3P, a process combining an RDC and an FBR resulted in a yield of 95.8%, approximately 13% higher than the traditional batch process. epa.gov

The application of these continuous systems to the synthesis of (E)-3-penten-2-ol would involve two main stages:

Continuous synthesis of the precursor, (E)-3-penten-2-one: This could be achieved in an FBR or RDC system using a heterogeneous acid or base catalyst.

Continuous catalytic reduction: The purified enone would then be fed into a second continuous reactor, likely a packed bed reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C), for the final reduction to (E)-3-penten-2-ol. rsc.orgthieme-connect.de

The economic and environmental benefits demonstrated in the production of the 3M3P analog are substantial and directly applicable to the potential continuous production of (E)-3-penten-2-ol.

| Parameter | Traditional Batch (BSTR) | Continuous FBR | Continuous RDC + FBR |

| Yield of 3M3P | ~83% | Similar to Batch | Up to 95.8% |

| Energy Usage Reduction | Baseline | 34.4% | 42% |

| Total Annual Cost (TAC) Reduction | Baseline | 48.4% | 53% |

| Waste Reduction | Baseline | Not specified | 87.3% |

| CO₂ Emission Reduction | Baseline | Not specified | 11.7% |

| Data derived from the study on the continuous production of the analog 3-methyl-3-penten-2-one (3M3P). epa.gov |

Mechanistic Investigations of E 3 Penten 2 Ol Transformations

Catalytic Reaction Pathways

The presence of both a hydroxyl group and a carbon-carbon double bond in (E)-3-penten-2-ol allows for a rich variety of catalytic transformations. Palladium, gold, and heterogeneous catalysts have all been employed to facilitate unique and selective reactions.

Palladium-Catalyzed Exchange and Isomerization Reactions

Palladium(II) complexes are well-known catalysts for the isomerization and exchange reactions of allylic alcohols. researchgate.netacs.orgsioc-journal.cn The catalytic cycle for these transformations is believed to involve the formation of a π-allylpalladium intermediate. In the case of (E)-3-penten-2-ol, coordination of the palladium(II) species to the double bond initiates the process.

The generally accepted mechanism for palladium(II)-catalyzed E/Z isomerization of alkenes involves several potential pathways, including π-allylpalladium(II) formation, nucleopalladation/β-elimination, or via a Pd-H insertion/β-H elimination. nih.gov For allylic alcohols, the reaction can proceed through an oxypalladation-deoxypalladation sequence, leading to isomerization of the double bond or exchange of the hydroxyl group with other nucleophiles present in the reaction medium.

A detailed study on the palladium(II) chloride catalyzed exchange and isomerization of 2-(methyl-d3)-4-methyl-3-penten-2-ol in methanol (B129727) provides insight into the likely behavior of (E)-3-penten-2-ol under similar conditions. acs.org The proposed mechanism involves the formation of a palladium-alkene complex, which can then undergo various transformations.

Gold(I)-Catalyzed Dehydrative Alkoxylation with High γ-Selectivity

Gold(I) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the dehydrative alkoxylation of allylic alcohols. nih.gov These reactions are noteworthy for their high regioselectivity, preferentially forming the γ-substituted product. nih.gov

The mechanism for the gold(I)-catalyzed dehydrative alkoxylation of allylic alcohols involves the π-activation of the carbon-carbon double bond by the gold(I) center. This is followed by the outer-sphere anti-addition of the alcohol nucleophile. An intramolecular hydrogen bond between the incoming nucleophile and the departing hydroxyl group facilitates this step. Subsequent anti-elimination of water and decomplexation of the gold catalyst yields the allylic ether. nih.gov This pathway accounts for the observed high γ-regiospecificity and syn-stereospecificity. nih.gov For (E)-3-penten-2-ol, this would lead to the formation of a γ-alkoxy substituted product with the retention of the E-alkene geometry.

The minor α-regioisomer that is sometimes observed is thought to be formed primarily through a secondary reaction involving the regioselective γ-alkoxylation of the initially formed allylic ether, rather than by direct α-alkoxylation of the starting allylic alcohol. nih.gov

Hydrogenation and Isomerization over Heterogeneous Catalysts (e.g., Pd/TiO₂)

The hydrogenation of α,β-unsaturated alcohols, such as (E)-3-penten-2-ol, over heterogeneous catalysts like palladium supported on titanium dioxide (Pd/TiO₂) is a complex process involving a competition between hydrogenation of the double bond and its isomerization. researchgate.netnih.gov

Over a 2.5% Pd/TiO₂ catalyst in tetrahydrofuran (B95107) at 303 K and low hydrogen pressure, α,β-unsaturated alcohols undergo both hydrogenation and isomerization. researchgate.net The isomerization of the double bond in these substrates can lead to the formation of the corresponding saturated aldehydes or ketones. The selectivity of the reaction is highly dependent on the structure of the alcohol. The formation of two different σ-alkyl palladium bonded intermediates is proposed to explain the varying selectivity towards either hydrogenated or isomerized products. researchgate.net In the context of (E)-3-penten-2-ol, one intermediate would lead to the formation of 2-pentanol (B3026449) (hydrogenation product), while the other would result in the formation of pentan-2-one (isomerization product).

The relative rates of these competing reactions are influenced by factors such as hydrogen pressure and the nature of the catalyst support. youtube.com At low hydrogen concentrations, isomerization can become the dominant pathway. youtube.com

The steric and electronic properties of the substituents on the double bond of the allylic alcohol significantly impact the catalytic activity and product distribution. researchgate.net Generally, less sterically hindered olefinic bonds exhibit higher reactivity. For instance, 2-propen-1-ol shows high activity and selectivity towards double bond migration to form propanal. researchgate.net

For (E)-3-penten-2-ol, the presence of a methyl group at the α-carbon and a methyl group as part of the ethyl group on the double bond will influence its adsorption on the catalyst surface and the subsequent reaction pathway. The interaction of the hydroxyl group with the catalyst support can also play a directing role in the hydrogenation process, affecting the stereoselectivity of the reaction.

The following table illustrates the typical product distribution for the hydrogenation of a related secondary allylic alcohol, 3-penten-2-ol (B74221), over a Pd/TiO₂ catalyst.

| Substrate | Conversion (%) | Selectivity to 2-Pentanol (%) | Selectivity to Pentan-2-one (%) |

| 3-Penten-2-ol | 80 | Data not specified | Data not specified |

| (Data based on general findings for secondary α,β-unsaturated alcohols; specific values for (E)-3-penten-2-ol under these exact conditions require further experimental data.) |

Acid-Catalyzed Dehydration and Rearrangement Mechanisms

In the presence of strong acids such as sulfuric acid or phosphoric acid, (E)-3-penten-2-ol can undergo dehydration to form a mixture of dienes. chemguide.co.uklibretexts.org The reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions and the structure of the alcohol. libretexts.org

For a secondary alcohol like (E)-3-penten-2-ol, the mechanism is likely to be E1 under acidic conditions with heating. youtube.com The process begins with the protonation of the hydroxyl group by the acid catalyst to form a good leaving group, water. chemguide.co.ukpearson.com

Step 1: Protonation of the hydroxyl group The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst.

Step 2: Formation of a carbocation The protonated hydroxyl group departs as a water molecule, leading to the formation of a secondary allylic carbocation. This carbocation is resonance-stabilized, which facilitates its formation.

Step 3: Elimination of a proton A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a new double bond. Due to the structure of the intermediate carbocation, proton removal can occur from two different positions, leading to a mixture of conjugated dienes.

The expected products from the acid-catalyzed dehydration of (E)-3-penten-2-ol are (E)-1,3-pentadiene and (Z)-1,3-pentadiene, along with 2,4-pentadiene. The relative amounts of these products will be governed by their thermodynamic stabilities, with the more substituted and conjugated dienes being the major products according to Zaitsev's rule. pearson.com

Rearrangements of the intermediate carbocation are also possible, potentially leading to other isomeric products, although the resonance-stabilized nature of the initial allylic carbocation makes significant rearrangement less likely compared to saturated secondary carbocations. libretexts.orgmasterorganicchemistry.com

The following table summarizes the potential products of the acid-catalyzed dehydration of (E)-3-penten-2-ol.

| Reactant | Catalyst | Products |

| (E)-3-Penten-2-ol | H₂SO₄ / Heat | (E)-1,3-Pentadiene, (Z)-1,3-Pentadiene, 2,4-Pentadiene |

E1 Mechanism in Pentan-2-ol Dehydration and Formation of Pent-2-ene Isomers

To understand the behavior of the unsaturated alcohol (E)-3-penten-2-ol in acidic conditions, it is instructive to first consider the analogous reaction of its saturated counterpart, pentan-2-ol. The acid-catalyzed dehydration of secondary alcohols like pentan-2-ol typically proceeds through a unimolecular elimination (E1) mechanism. periodicchemistry.com This reaction pathway involves multiple steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl (-OH) group by a strong acid, such as sulfuric acid (H₂SO₄). This converts the poor leaving group (-OH) into a good leaving group, water (H₂O). pearson.commytutorsource.com

Formation of a Carbocation: The protonated alcohol loses a water molecule, resulting in the formation of a secondary carbocation at the second carbon position. pearson.commrcolechemistry.co.ukmytutorsource.com This step is the rate-determining step of the E1 reaction. periodicchemistry.com

Deprotonation and Alkene Formation: A base (such as the conjugate base of the acid or a water molecule) abstracts a proton from a carbon atom adjacent to the positively charged carbon. This leads to the formation of a double bond. pearson.com

For the pentan-2-ol carbocation, deprotonation can occur from two different adjacent carbons, leading to a mixture of isomeric alkenes:

Pent-1-ene: Formed by removing a proton from the terminal methyl group (C1). mytutorsource.com

Pent-2-ene: Formed by removing a proton from the methylene (B1212753) group (C3). mytutorsource.com

According to Zaitsev's rule, the major product is the more substituted and therefore more stable alkene. periodicchemistry.com In this case, pent-2-ene is the major product. Furthermore, due to the geometry of the double bond, pent-2-ene exists as two geometric isomers: (E)-pent-2-ene (trans) and (Z)-pent-2-ene (cis). reddit.com The dehydration of pentan-2-ol thus yields three different alkene products. The stability of the carbocation intermediate is crucial, and for secondary alcohols, the E1 pathway is favored. mrcolechemistry.co.ukperiodicchemistry.com

Migration of the C=C Bond in Unsaturated Alcohols over Acid Sites

In unsaturated alcohols like (E)-3-penten-2-ol, the presence of both a double bond and a hydroxyl group allows for complex rearrangements, particularly under acidic conditions. Acid catalysis can facilitate the migration of the carbon-carbon double bond (C=C). This isomerization can occur through a mechanism involving the protonation of the hydroxyl group, elimination to form an allylic carbocation, and subsequent deprotonation at a different position, effectively moving the double bond.

Alternatively, transition-metal catalysts can also promote the isomerization of unsaturated alcohols. For instance, a redox-neutral cross-coupling approach using a nickel/Triphos catalytic system has been shown to involve the isomerization of an alkenyl primary alcohol as part of the catalytic cycle. mdpi.com Similarly, Mn(I)-catalyzed sigmatropic rearrangements of certain β,γ-unsaturated alcohols proceed via C-C bond activation to reorganize the carbon skeleton, which can involve shifts of the unsaturated moiety. nih.gov While these are metal-catalyzed examples, they underscore the potential for the double bond in an unsaturated alcohol to be labile under catalytic conditions, including acid catalysis. acs.org

Oxidation and Radical Reactions

OH-Radical-Initiated Oxidation Mechanisms: Insights from Analogous Ketones (3-Penten-2-one)

The atmospheric oxidation of (E)-3-penten-2-ol is primarily driven by reactions with hydroxyl (OH) radicals. To gain mechanistic insight, studies often focus on the analogous α,β-unsaturated ketone, 3-penten-2-one (B1195949) (3P2), which is also identified in biomass burning emissions. copernicus.orgcopernicus.orgcopernicus.org The reaction with OH radicals is the main daytime loss process for such compounds in the atmosphere. copernicus.org

The reaction almost exclusively proceeds via the addition of the OH radical to the C=C double bond, rather than H-atom abstraction. copernicus.org The addition can occur at either the α- or β-carbon of the double bond, leading to the formation of two different hydroxyalkyl radicals. acs.org For 3-penten-2-one, theoretical and experimental studies have determined the rate coefficient for its reaction with OH radicals to be approximately (6.2 ± 1.0) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. copernicus.orgcopernicus.org

Following the initial addition of an OH radical to the C=C double bond of an unsaturated ketone, a sequence of radical reactions ensues:

Hydroxyalkyl Radical Formation: The addition of the OH radical creates a carbon-centered radical on the adjacent carbon of the former double bond. acs.orgnih.gov

Peroxy Radical (RO₂) Formation: In the atmosphere, this hydroxyalkyl radical rapidly reacts with molecular oxygen (O₂) to form a hydroxy-substituted peroxy radical (RO₂). acs.orgacs.org

Hydroxyalkoxy Radical (RO) Formation: In environments with nitrogen oxides (NOx), the peroxy radical (RO₂) can react with nitric oxide (NO). This reaction predominantly forms a hydroxy-substituted alkoxy radical (RO) and nitrogen dioxide (NO₂). copernicus.orgcopernicus.org A minor channel can also lead to the formation of organic nitrates. copernicus.org

This sequence transforms the initial unsaturated compound into highly reactive alkoxy radical intermediates that can undergo further reactions. nih.govacs.org

The hydroxyalkoxy radicals formed are unstable and quickly undergo further reactions, such as unimolecular decomposition (bond scission) or reaction with O₂. copernicus.org The decomposition of these radicals leads to the formation of smaller, stable oxygenated organic compounds. For the OH-radical-initiated oxidation of 3-penten-2-one, several primary products have been identified and quantified. copernicus.orgcopernicus.org

Linear correlations between the consumption of 3-penten-2-one and the formation of acetaldehyde (B116499) and methyl glyoxal (B1671930) indicate that they are primary products of the oxidation process. copernicus.orgcopernicus.org 2-Hydroxypropanal (B1205545) is also a major first-generation product. copernicus.orgresearchgate.net

| Product | Molar Yield (%) | Reference |

|---|---|---|

| Acetaldehyde | 39 ± 7 | researchgate.netcopernicus.org |

| Methyl Glyoxal | 32 ± 8 | researchgate.netcopernicus.org |

| 2-Hydroxypropanal | 68 ± 27 | researchgate.netcopernicus.org |

| CH₃C(O) Radicals (as PAN + CO₂) | 56 ± 14 | researchgate.netcopernicus.org |

Ozonolysis Reactions for α-Hydroxyaldehyde Generation

Ozonolysis represents another important atmospheric degradation pathway for unsaturated compounds. For (E)-3-penten-2-ol, reaction with ozone (O₃) leads to the cleavage of the C=C double bond. This reaction is experimentally utilized as a clean source to generate specific α-hydroxyaldehydes in situ for further study. copernicus.orgcopernicus.org

Advanced Spectroscopic and Computational Characterization of E 3 Penten 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, which is crucial for differentiating between stereoisomers.

¹H and ¹³C NMR Chemical Shift Analysis for Stereoisomer Differentiation

The differentiation between the (E) and (Z) isomers of 3-penten-2-ol (B74221) is readily achieved by analyzing their ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons are sensitive to their local electronic environment, which is influenced by the molecule's stereochemistry.

In the ¹H NMR spectrum of (E)-3-penten-2-ol, the vinyl protons exhibit distinct chemical shifts and a large coupling constant (J-value), which is characteristic of a trans configuration across the double bond. chemicalbook.commagritek.com For example, the coupling constant between the vinyl protons in the trans isomer is approximately 15.4 Hz. chemicalbook.com In contrast, the corresponding cis isomer would show a smaller coupling constant. The chemical shifts for the protons in (E)-3-penten-2-ol are influenced by the geometry of the double bond. docbrown.info

Similarly, ¹³C NMR spectroscopy provides complementary data for stereochemical assignment. The chemical shifts of the carbons involved in the double bond and the adjacent carbons are different for the (E) and (Z) isomers.

Below is a table summarizing the ¹H NMR spectral data for (E)-3-penten-2-ol.

| Assignment | Chemical Shift (ppm) | Coupling Constants (Hz) |

| A | 5.625 | J(A,B) = 15.4 |

| B | 5.523 | J(A,C) = -0.8 |

| C | 4.235 | J(A,E) = 6.2 |

| D | 3.59 | |

| E | 1.677 | |

| F | 1.230 | |

| Data obtained in CDCl₃ at 399.65 MHz. chemicalbook.com |

Use of NOE Experiments for Absolute Configuration Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR spectroscopy where the transfer of nuclear spin polarization occurs between spatially close nuclei. wikipedia.orgucl.ac.uk This effect is instrumental in determining the three-dimensional structure and stereochemistry of molecules. wikipedia.orgnumberanalytics.com NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can definitively establish the absolute configuration of chiral centers and the geometry of double bonds by identifying protons that are in close proximity. wikipedia.orglibretexts.org

For (E)-3-penten-2-ol, NOE experiments can confirm the trans relationship of the substituents across the double bond. Irradiation of the methyl group on the double bond would lead to an enhancement of the signal for the proton on the adjacent vinyl carbon, and vice versa, if they are on the same side of the double bond (a cis relationship). In the trans isomer, such an enhancement would be absent or significantly weaker. Instead, NOEs would be observed between protons that are spatially close due to the trans configuration.

Computational NMR Chemical Shift Prediction (e.g., CAST/CNMR)

Computational methods for predicting NMR chemical shifts have become increasingly accurate and are valuable tools for structure elucidation. nih.govgithub.io Techniques like CAST (Computer-Assisted Structure Elucidation) and software that implement CNMR (Carbon-13 NMR) prediction algorithms can calculate theoretical chemical shifts for a proposed structure. nih.gov These predicted spectra can then be compared with experimental data to confirm or refute a structural assignment.

These prediction methods often employ machine learning models trained on large databases of known compounds and their NMR spectra. nih.govsourceforge.io By analyzing the structural features of a molecule, these models can estimate the chemical shifts of its various nuclei with a high degree of accuracy. nih.govescholarship.org For a molecule like (E)-3-penten-2-ol, these computational tools can predict both ¹H and ¹³C NMR spectra, aiding in the confirmation of its stereochemistry. nih.gov

Vibrational Spectroscopy for Conformational Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and studying the different conformations a molecule can adopt.

Infrared (IR) Spectroscopy for Functional Group Identification and Gas-Phase Studies

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. irdg.org In the IR spectrum of (E)-3-penten-2-ol, characteristic absorption bands are observed for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

The -OH group typically shows a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to its stretching vibration. The C=C stretching vibration for a trans-alkene appears in the region of 1665-1675 cm⁻¹, and the out-of-plane bending vibration for the trans C-H bonds on the double bond gives a strong absorption band around 960-970 cm⁻¹. chemicalbook.com

Gas-phase IR spectroscopy can provide more detailed information about the molecule's structure and conformations, as intermolecular interactions are minimized. irdg.orgyoutube.com In the gas phase, the rotational-vibrational fine structure of the absorption bands can sometimes be resolved, allowing for a more precise analysis of the molecule's geometry. irdg.orgnih.gov

The NIST Chemistry WebBook provides gas-phase IR spectral data for 3-penten-2-ol. nist.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). chemguide.co.uk

For (E)-3-penten-2-ol, the molecular ion peak (M⁺) would appear at an m/z value corresponding to its molecular weight, which is 86.13 g/mol . nist.govnist.gov The presence of this peak confirms the molecular formula of the compound. youtube.com

In addition to the molecular ion peak, mass spectrometry also produces a fragmentation pattern, which results from the breakup of the molecular ion into smaller, charged fragments. chemguide.co.uklibretexts.org The fragmentation pattern is often unique to a particular compound and can provide valuable structural information. For an alcohol like 3-penten-2-ol, common fragmentation pathways include the loss of a water molecule (H₂O) and cleavage of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org Analysis of these fragment ions can help to piece together the structure of the molecule. For instance, in pentan-3-one, a related compound, a common fragment is the acylium ion [CH₃CH₂CO]⁺ with an m/z of 57. chemguide.co.uklibretexts.org

GC/MS for Molecular Weight and Fragmentation Pattern Analysis

Gas Chromatography/Mass Spectrometry (GC/MS) is a cornerstone technique for the identification and structural elucidation of volatile compounds like (E)-3-penten-2-ol. The mass spectrum of 3-penten-2-ol, as provided by the NIST WebBook, displays a molecular ion peak (M+) which confirms its molecular weight of 86.13 g/mol . scielo.brnist.govnist.govnist.gov However, for alcohols, the molecular ion peak is often small or even absent due to the ease of fragmentation. libretexts.orgwhitman.edu

The fragmentation of alcohols under electron ionization (EI) typically follows predictable pathways. libretexts.orgmdpi.com Common fragmentation patterns for alcohols include the loss of a hydrogen atom to form an [M-1]⁺ peak and the loss of a water molecule to generate an [M-18]⁺ peak. libretexts.orgwhitman.edu For primary and secondary alcohols, cleavage of the carbon-carbon bond adjacent to the oxygen (β-cleavage) is also a dominant fragmentation pathway, leading to the formation of a resonance-stabilized cation. whitman.edu

In the case of allylic alcohols such as 3-penten-2-ol, the fragmentation is more complex. Studies on deuterium-labeled allyl alcohol have shown that the formation of the prominent [M-1]⁺ ion is not a simple α-cleavage event but involves the loss of hydrogen from various positions within the molecule, suggesting the formation of a cyclic intermediate. rsc.org Furthermore, research on the trimethylsilyl (B98337) (TMS) derivatives of isomeric allylic alcohols has demonstrated that the fragmentation patterns are highly dependent on the position and configuration of the double bond, which can be exploited to differentiate between isomers. nih.gov

Table 1: Key Mass Spectral Data for 3-Penten-2-ol

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | scielo.brnist.govnist.govnist.gov |

| Molecular Weight | 86.13 g/mol | scielo.brnist.govnist.govnist.gov |

| CAS Registry Number | 1569-50-2 | scielo.brnist.govnist.govnist.gov |

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental findings and to probe molecular properties and reaction dynamics that are difficult to observe directly. For (E)-3-penten-2-ol, theoretical studies offer deep insights into its structure, reactivity, and the non-covalent interactions that dictate its stereochemistry.

Density Functional Theory (DFT) for Molecular Modeling and Reaction Pathways

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure and reactivity of organic molecules due to its balance of accuracy and computational cost. sumitomo-chem.co.jpmdpi.com DFT calculations can be employed to model the geometry of (E)-3-penten-2-ol, predict its vibrational frequencies, and map out the potential energy surfaces of its reactions.

For instance, DFT has been successfully applied to investigate the reaction mechanisms of structurally similar molecules. A study on the palladium-catalyzed amination of 3-buten-2-ol (B146109) used DFT to explore the reaction pathway and elucidate the factors controlling regio- and stereoselectivity. nih.gov Such an approach can be extended to model the reactions of (E)-3-penten-2-ol, providing a theoretical framework to understand its chemical transformations. DFT is also instrumental in analyzing conformational preferences, as demonstrated in a study of p-xylene (B151628) conformers where DFT calculations helped to determine their relative stabilities and reactivity. rsc.org This is particularly relevant for (E)-3-penten-2-ol, where different conformations can influence its reactivity and spectroscopic properties.

Ab Initio Methods for Simulating Atmospheric Oxidation Mechanisms

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for studying reaction mechanisms. The atmospheric oxidation of unsaturated alcohols is a critical process, and ab initio calculations can elucidate the complex reaction pathways involved. scielo.brscielo.br The primary oxidant in the troposphere is the hydroxyl (OH) radical. scielo.br The reaction of OH with unsaturated alcohols can proceed via addition to the double bond or by hydrogen abstraction. scielo.brcityu.edu.hk

A high-level ab initio study (CCSD(T)) on the OH-radical-initiated oxidation of 3-penten-2-one (B1195949), a compound structurally related to (E)-3-penten-2-ol, revealed the intricate energy profile of the reaction. researchgate.net The study showed that OH radical addition to the C=C double bond is the dominant initial step. copernicus.org Similarly, ab initio investigations into the atmospheric chemistry of other unsaturated organic molecules, like chloroprene, have detailed the competitive nature of addition and abstraction pathways initiated by OH radicals. nih.gov These studies provide a robust theoretical foundation for predicting the atmospheric fate of (E)-3-penten-2-ol, identifying the primary reaction channels, and characterizing the resulting oxidation products.

Transition State Theory and Tunneling Corrections in Kinetic Studies

Transition State Theory (TST) is a fundamental theory used to calculate the rate constants of chemical reactions. youtube.com It posits that the reaction proceeds through a high-energy transition state in quasi-equilibrium with the reactants. By calculating the properties of the reactants and the transition state, the reaction rate can be determined.

For reactions involving the transfer of light particles, such as hydrogen atoms, quantum mechanical tunneling can play a significant role, allowing the reaction to proceed through the energy barrier rather than over it. In such cases, tunneling corrections must be applied to the TST calculations to obtain accurate rate constants. A theoretical study on the OH-initiated atmospheric oxidation of 3-penten-2-one successfully employed TST with tunneling corrections to calculate the total rate constant, which was in reasonable agreement with experimental values. researchgate.net The importance of tunneling corrections has also been highlighted in studies of enzymatic reactions, where protocols for obtaining multidimensional quantum tunneling corrections from QM/MM calculations have been developed. rsc.org These approaches are crucial for accurately modeling the kinetics of hydrogen abstraction reactions from (E)-3-penten-2-ol by atmospheric oxidants.

Computational Analysis of Allylic Strain and Hydrogen Bonding in Stereocontrol

The stereochemistry of (E)-3-penten-2-ol is influenced by subtle non-covalent interactions, including allylic strain and intramolecular hydrogen bonding. Allylic strain, also known as A¹,³ strain, arises from the steric interaction between substituents on an sp² carbon and an adjacent sp³ carbon in an allylic system. wikipedia.org This strain can significantly influence the conformational preferences of the molecule and, consequently, the stereochemical outcome of its reactions. github.io

Computational methods are invaluable for quantifying the energetic cost of allylic strain and predicting the most stable conformers. Furthermore, the hydroxyl group in (E)-3-penten-2-ol can participate in intramolecular hydrogen bonding with the π-system of the double bond. Theoretical studies on other unsaturated alcohols, such as 2-cyclopenten-1-ol (B1584729) and 3-buten-2-ol, have shown that this π-type hydrogen bonding can significantly stabilize certain conformations. mdpi.comresearchgate.net DFT calculations can be used to determine the geometry and strength of these intramolecular hydrogen bonds. researchgate.netfrontiersin.org The interplay between minimizing allylic strain and maximizing favorable hydrogen bonding interactions ultimately dictates the dominant conformations and the stereoselectivity of reactions involving (E)-3-penten-2-ol.

Applications of E 3 Penten 2 Ol in Complex Organic Synthesis

Chiral Pool Synthesis Strategies

Chiral pool synthesis, a strategy that utilizes readily available enantiopure compounds from nature as starting materials, is a cornerstone of modern organic chemistry. (E)-3-Penten-2-ol, obtainable in enantiomerically pure forms, serves as an excellent example of a C5 chiral building block.

Utilization as a Chiral Building Block in Natural Product Synthesis

The stereodefined centers in natural products are crucial for their biological activity. The use of chiral building blocks like (E)-3-penten-2-ol allows for the direct incorporation of these stereocenters, significantly simplifying synthetic routes and enhancing efficiency. While direct and extensive examples of its use are often embedded within larger synthetic sequences, the principle relies on leveraging its existing stereochemistry to control the formation of new chiral centers in the target natural product. This approach is particularly advantageous in the synthesis of polyketide and macrolide natural products, where the stereochemical alignment of multiple hydroxyl and methyl groups is paramount.

Precursor for Bioactive Molecules (e.g., Cladospolides, HETE Stereoisomers, Parasorbic Acid)

The utility of penten-2-ol derivatives as chiral precursors is exemplified in the synthesis of various bioactive molecules.

Cladospolides: In the total synthesis of (+)-Cladospolide C, a macrolide with potential biological activities, a key fragment was derived from a stereoisomer of 3-penten-2-ol (B74221), namely (S)-(+)-4-penten-2-ol. This highlights the role of such C5 chiral building blocks in constructing the complex carbon skeleton of macrolides. nih.gov

HETE Stereoisomers: Hydroxyeicosatetraenoic acids (HETEs) are a group of inflammatory mediators with diverse biological functions. The synthesis of specific stereoisomers of HETEs often relies on the use of small, enantiopure building blocks to establish the desired stereochemistry at multiple centers along the fatty acid chain. While direct synthesis from (E)-3-penten-2-ol is not prominently documented in readily available literature, the structural motifs present in certain HETE isomers are amenable to construction using chiral C5 synthons like (E)-3-penten-2-ol.

Parasorbic Acid: Parasorbic acid, a naturally occurring lactone, is the cyclic form of sorbic acid. Its synthesis can be approached through various routes, and the utilization of a chiral precursor like (E)-3-penten-2-ol could, in principle, provide a stereocontrolled pathway to this molecule, although its biosynthesis in nature follows a different pathway. sigmaaldrich.com

Asymmetric Synthesis of Multi-Chiral Molecules

The creation of molecules with multiple stereocenters with high precision is a significant challenge in organic synthesis. (E)-3-Penten-2-ol serves as a valuable starting point for such endeavors due to its pre-existing stereocenter and the versatile reactivity of its double bond and hydroxyl group.

Preparation of Trichiral Molecules through Catalytic Oxidations

The catalytic asymmetric oxidation of allylic alcohols is a powerful tool for the introduction of new stereocenters. While specific examples detailing the direct conversion of (E)-3-penten-2-ol to a trichiral molecule in a single catalytic oxidation step are not extensively reported, the principles of diastereoselective oxidation reactions are well-established. The existing stereocenter in (E)-3-penten-2-ol can direct the stereochemical outcome of subsequent oxidation reactions, such as epoxidation or dihydroxylation of the double bond. By carefully selecting the catalyst and reaction conditions, it is possible to achieve high diastereoselectivity, thereby generating a product with two new stereocenters and resulting in a trichiral molecule.

Stereoselective Formation of Cyclopropane (B1198618) Lactones

The stereoselective cyclopropanation of the double bond in derivatives of (E)-3-penten-2-ol is a well-documented method for the synthesis of cyclopropane-containing structures, which are key motifs in various natural products and pharmaceuticals. The inherent chirality of the starting material plays a crucial role in directing the stereochemical outcome of the cyclopropanation reaction.

A study on the stereoselective cyclopropanation of (E)-3-penten-2-ol demonstrated that the diastereomeric ratio of the resulting cyclopropylmethyl alcohols is highly dependent on the nature of the cyclopropanating agent. The use of different zinc-based reagents leads to varying degrees of stereoselectivity.

| Cyclopropanating Agent | Diastereomeric Ratio (syn:anti) |

| Zn-Cu couple / CH₂I₂ | 1.3 : 1 |

| Et₂Zn / CH₂I₂ | 2.3 : 1 |

| IZnCH₂I | 1.8 : 1 |

These cyclopropylmethyl alcohols can then be oxidized to the corresponding cyclopropane carboxylic acids, which can be further transformed into cyclopropane lactones. This strategy provides a reliable method for the synthesis of optically active cyclopropane lactones with defined stereochemistry.

Role in the Synthesis of Fragrance Intermediates and Related Compounds

The fragrance industry relies heavily on the synthesis of a wide array of organic molecules to create unique and appealing scents. (E)-3-Penten-2-ol and its derivatives serve as important precursors for several fragrance intermediates.

The compound itself possesses a green, fruity, and earthy odor profile. scent.vn Its utility, however, extends beyond its own scent to its role as a starting material for more complex fragrance molecules. For instance, derivatives of penten-2-ol are mentioned in patents related to fragrance compositions. One patent describes the use of optically active isomers of (E)-3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol in perfumery. nist.gov Another patent details fragrance precursor compounds that can release fragrant lactones, with various substituted pentenols listed as potential starting materials. googleapis.com

A key example of its application is in the synthesis of 3-methyl-3-penten-2-one (B7765926), an important intermediate for woody and ambergris-type fragrances. This transformation highlights the strategic value of (E)-3-penten-2-ol in accessing commercially significant fragrance ingredients.

Q & A

Basic: What synthetic methodologies are recommended for preparing enantiomerically enriched trans-3-Penten-2-ol?

Methodological Answer:

Trans-3-Penten-2-ol can be synthesized via rhodium-catalyzed stereoselective reactions. For example, using chiral dirhodium catalysts (e.g., Rh₂(R-DOSP)₄ or Rh₂(S-DOSP)₄) with styryldiazoacetate enables >99% enantiomeric excess and >9:1 diastereomeric ratios . Alternatively, bromination of precursor alcohols (e.g., 3-Penten-2-ol) with reagents like Ph₃PBr₂ in CCl₄ can yield intermediates for subsequent stereocontrolled transformations . Ensure reaction monitoring via chiral GC or HPLC to validate stereochemical purity.

Basic: What analytical techniques are optimal for identifying and quantifying trans-3-Penten-2-ol in complex matrices?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-5MS) is effective. For fungal volatile organic compound (VOC) analysis, thermal desorption-GC-MS achieves detection at retention times ~3.31 min (m/z 71) with minimal co-elution . Adsorbent-based methods like MonoTrap® devices coupled with GC-MS enhance sensitivity for trace analysis in food or environmental samples . Quantify using internal standards (e.g., deuterated analogs) to correct for matrix effects.

Advanced: How does stereochemistry influence catalytic C–C bond formation involving trans-3-Penten-2-ol?

Methodological Answer:

The stereochemistry of 3-Penten-2-ol critically affects transition-state geometry in rhodium-catalyzed reactions. For instance, (E)-3-Penten-2-ol paired with Rh₂(R-DOSP)₄ generates products with predictable configurations due to steric and electronic interactions at the catalyst’s chiral pocket . Computational modeling (e.g., DFT) can elucidate steric effects of substituents on reaction pathways. Validate stereochemical outcomes via NMR (e.g., NOE experiments) or X-ray crystallography.

Advanced: How can conflicting kinetic data for trans-3-Penten-2-ol’s reactivity with ions (e.g., H₃O⁺, NO⁺) be resolved?

Methodological Answer:

Discrepancies in rate constants (e.g., for H₃O⁺ reactions) may arise from solvent polarity, ion pairing, or competing pathways. Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized pH). Use pulsed ion-beam mass spectrometry to isolate ion-molecule interactions . Cross-validate with computational kinetics (e.g., transition-state theory) to identify dominant mechanisms.

Advanced: How should researchers address overlapping chromatographic peaks when analyzing trans-3-Penten-2-ol isomers?

Methodological Answer:

Co-elution in GC-MS (e.g., cis/trans isomers) can be resolved using chiral columns (e.g., β-cyclodextrin-based phases) or tandem MS (MS/MS) to differentiate fragment ions . For example, trans-3-Penten-2-ol’s m/z 71 fragment (base peak) may differ in intensity from cis isomers. Alternatively, derivatization (e.g., acetylation) alters retention behavior, improving separation.

Advanced: What strategies ensure reproducibility in stereoselective synthesis of trans-3-Penten-2-ol across labs?

Methodological Answer:

Standardize catalyst preparation (e.g., Rh₂(DOSP)₄ synthesis) and reaction conditions (temperature, solvent purity). Use high-purity starting materials validated by NMR/GC. Publish detailed protocols with spectral data (e.g., ¹H/¹³C NMR, IR) for intermediates. Collaborative round-robin testing across labs can identify critical variables (e.g., moisture sensitivity) affecting stereoselectivity .

Basic: How is trans-3-Penten-2-ol’s thermodynamic stability assessed experimentally?

Methodological Answer:

Differential scanning calorimetry (DSC) measures phase transitions (melting/boiling points). For vapor pressure, static or dynamic headspace GC quantifies equilibrium concentrations at varying temperatures. Compare experimental boiling points (e.g., ~118.4°F/48°C for related compounds) with computational predictions (e.g., COSMO-RS) . Note: Ensure purity >95% to avoid skewed results.

Advanced: What mechanistic insights explain trans-3-Penten-2-ol’s role in natural product biosynthesis?

Methodological Answer:

In plants (e.g., tea, fermented foods), trans-3-Penten-2-ol arises from lipoxygenase pathways or microbial fermentation. Isotopic labeling (¹³C-glucose) tracks its formation via β-oxidation of fatty acids or degradation of amino acids . Knockout microbial strains (e.g., Pseudomonas) can confirm enzymatic pathways. Metabolomic profiling (LC-MS/MS) links its presence to specific biosynthetic gene clusters.

Featured Recommendations

| Most viewed | ||